molecular formula C16H30O2 B1139641 CIS-12-TETRADECENYLACETATE CAS No. 35153-20-9

CIS-12-TETRADECENYLACETATE

Cat. No.: B1139641
CAS No.: 35153-20-9
M. Wt: 254.42
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Description

CIS-12-TETRADECENYLACETATE: is an organic compound with the molecular formula C16H30O2. . This compound is characterized by its long carbon chain and a double bond in the cis configuration, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CIS-12-TETRADECENYLACETATE typically involves the esterification of (Z)-12-tetradecen-1-ol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow esterification. This method allows for better control over reaction parameters and can be optimized for higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: CIS-12-TETRADECENYLACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pest Management

One of the most notable applications of cis-12-tetradecenyl acetate is in pest management , particularly in agriculture. This compound serves as a key component in the sex pheromones of several moth species, which are crucial for mating disruption strategies.

  • Mating Disruption : By utilizing synthetic versions of this pheromone, agriculturalists can effectively disrupt mating patterns of pest species, thereby reducing their populations without the need for chemical insecticides. For example, it has been successfully employed against the European corn borer (Ostrinia nubilalis), where its application has led to significant reductions in crop damage .
  • Monitoring and Trapping : In addition to disruption, cis-12-tetradecenyl acetate is used in traps to monitor pest populations. The presence of this compound attracts male moths, allowing for the assessment of population dynamics and the effectiveness of pest control measures .

Ecological Research

Cis-12-tetradecenyl acetate is also vital in ecological studies , particularly those focused on insect behavior and pheromone communication.

  • Behavioral Studies : Research has shown that male moths exhibit strong behavioral responses to this pheromone, which aids in understanding the mechanisms of sexual selection and mate attraction . For instance, studies have demonstrated that varying concentrations of cis-12-tetradecenyl acetate can significantly influence wing-fanning responses in male moths, indicating its potency as a pheromone .
  • Sensory Reception : Investigations into the sensory receptors involved in detecting this compound have revealed insights into how insects perceive pheromones. Specific receptors have shown heightened sensitivity to cis-12-tetradecenyl acetate compared to other related compounds, underscoring its importance in sexual signaling .

Biotechnological Applications

The synthesis and application of cis-12-tetradecenyl acetate extend into the realm of biotechnology.

  • Synthetic Biology : Advances in metabolic engineering have enabled the production of this pheromone through microbial fermentation processes. For instance, engineered yeast strains have been developed to biosynthesize cis-12-tetradecenyl acetate efficiently, providing a sustainable alternative to chemical synthesis methods . This bioproduction not only reduces environmental impact but also allows for scalable production suitable for commercial applications.

Case Studies

Several case studies illustrate the effectiveness and versatility of cis-12-tetradecenyl acetate in various applications:

Case Study Application Findings
European Corn Borer ControlMating DisruptionSignificant reduction in pest populations when using synthetic pheromones .
Behavioral Response AnalysisEcological ResearchMale moths showed increased wing-fanning behavior when exposed to higher concentrations of cis-12-tetradecenyl acetate .
Bioproduction in YeastBiotechnologyEngineered yeast produced cis-12-tetradecenyl acetate with high efficiency, demonstrating potential for sustainable production methods .

Mechanism of Action

The mechanism by which CIS-12-TETRADECENYLACETATE exerts its effects is primarily through its role as a pheromone. It binds to specific receptors in the olfactory system of insects, triggering behavioral responses such as mating or aggregation. The molecular targets include olfactory receptor neurons that are highly sensitive to the compound’s structure .

Comparison with Similar Compounds

  • (Z)-11-Tetradecenyl acetate
  • (E)-11-Tetradecenyl acetate
  • (Z)-9-Tetradecenyl acetate

Comparison: CIS-12-TETRADECENYLACETATE is unique due to its specific double bond position and cis configuration, which significantly influence its biological activity. Compared to (Z)-11-Tetradecenyl acetate and (E)-11-Tetradecenyl acetate, it has a different binding affinity to olfactory receptors, making it more effective in certain pest control applications .

Biological Activity

CIS-12-TETRADECENYLACETATE, a long-chain unsaturated fatty acid derivative, is recognized for its significant biological activities, particularly in the field of insect pheromone communication. This article delves into its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

This compound (CAS Number: 35153-20-9) features a long carbon chain with a cis double bond at the 12th position and an acetate functional group. Its molecular formula is C14H26O2C_{14}H_{26}O_2, with a molecular weight of approximately 254.408 g/mol. The unique structure influences its reactivity and biological interactions, particularly in pheromonal signaling among insects.

This compound primarily functions as a pheromone in various insect species. It interacts with specific olfactory receptors in insects, triggering behavioral responses such as mating and aggregation. The compound's efficacy as a pheromone is attributed to its structural characteristics, which enhance binding affinity to olfactory receptor neurons:

  • Binding Mechanism : The compound binds to olfactory receptors that are sensitive to its specific configuration, leading to increased mating behaviors in target species.
  • Behavioral Impact : Studies have shown that the presence of this compound significantly influences male moth attraction and mating success.

Insect Behavior Studies

This compound has been extensively studied for its role in insect behavior:

  • Pheromone Communication : It is identified as a key component in the pheromone blends of several moth species, including the European corn borer (Ostrinia nubilalis), where it acts as a male sex attractant .
  • Field Trials : Field studies demonstrated that traps baited with this compound captured significantly more males compared to controls, highlighting its effectiveness in pest management strategies .

Potential Medical Applications

Beyond entomological applications, this compound has been explored for potential medical uses:

  • Drug Delivery Systems : Research indicates that this compound can form stable complexes with various drugs, suggesting its utility in enhancing drug delivery mechanisms.
  • Antioxidant Properties : Preliminary studies suggest it may exhibit antioxidant activities, which could have implications for biomedical applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

CompoundConfigurationBiological Activity
This compoundCisEffective pheromone for mating behavior in moths
(Z)-11-Tetradecenyl acetateTransSimilar pheromonal activity but lower effectiveness
(E)-11-Tetradecenyl acetateTransLess effective than CIS variant in pest control

The distinct cis configuration of this compound enhances its binding affinity to olfactory receptors compared to its trans counterparts, making it more effective in certain ecological contexts.

Case Studies

  • Field Study on Moth Attraction :
    • A field experiment demonstrated that traps emitting this compound attracted significantly higher numbers of male moths compared to traps without the compound. This study emphasized the potential use of this pheromone in integrated pest management strategies .
  • Laboratory Behavioral Assays :
    • Laboratory assays using gas chromatography coupled with electroantennographic detection (GC-EAD) confirmed that male moths exhibited strong antennal responses to this compound, validating its role as a potent sex pheromone .

Properties

IUPAC Name

[(Z)-tetradec-12-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4H,5-15H2,1-2H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJBZFQLVNBSHX-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\CCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35153-20-9, 35153-21-0
Record name 12-Tetradecen-1-ol, 1-acetate, (12Z)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35153-20-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Tetradecen-1-ol, 1-acetate, (12E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035153210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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